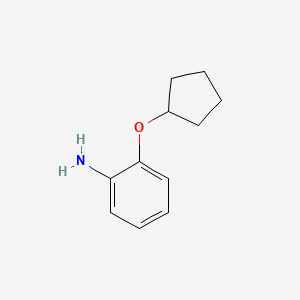

2-(Cyclopentyloxy)aniline

Vue d'ensemble

Description

2-(Cyclopentyloxy)aniline is an organic compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 g/mol . The compound is also known by several synonyms such as 2-Cyclopentyloxy-phenylamine and Benzenamine, 2-(cyclopentyloxy)- .

Molecular Structure Analysis

The molecular structure of 2-(Cyclopentyloxy)aniline consists of an aniline (phenylamine) group attached to a cyclopentyl group via an ether linkage . The InChI string representation of the compound isInChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 . Physical And Chemical Properties Analysis

2-(Cyclopentyloxy)aniline has a molecular weight of 177.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 177.115364102 g/mol . The topological polar surface area is 35.2 Ų .Applications De Recherche Scientifique

Drug Discovery and Pharmaceutical Applications

“2-(Cyclopentyloxy)aniline” may serve as a core structure in the synthesis of compounds with significant inhibitory potency against various kinases, which are enzymes that play crucial roles in cell signaling and metabolism. This makes it a potential candidate for the development of new therapeutic agents .

Organic Electronics

Aniline derivatives, including “2-(Cyclopentyloxy)aniline”, could be utilized in the production of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials are valued for their electrical conductivity and the possibility to tune their electronic properties .

Environmental Remediation

Polyaniline-based adsorbents, which could be derived from “2-(Cyclopentyloxy)aniline”, have been explored for the removal of pollutants from water. This includes heavy metals and organic contaminants, indicating its potential application in water purification technologies .

Propriétés

IUPAC Name |

2-cyclopentyloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBWQWIPPGLDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424516 | |

| Record name | 2-Cyclopentyloxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentyloxy)aniline | |

CAS RN |

29026-75-3 | |

| Record name | 2-Cyclopentyloxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)

![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)